1-(Tiazol-2-il)pirrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

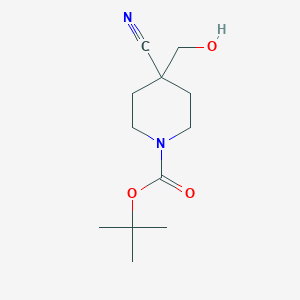

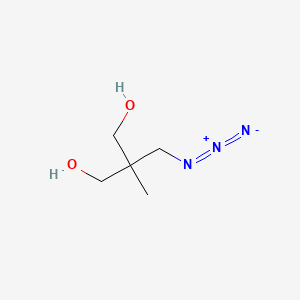

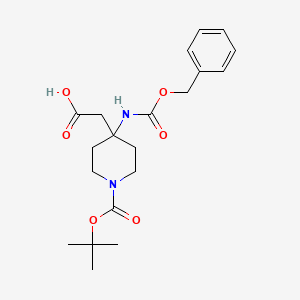

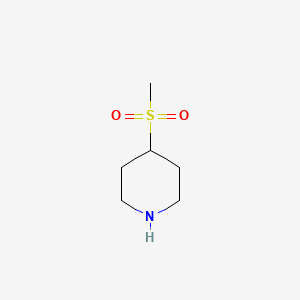

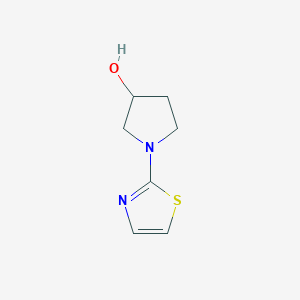

The compound 1-(Thiazol-2-yl)pyrrolidin-3-ol is a heterocyclic molecule that incorporates both thiazole and pyrrolidine rings. This structure is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, which can contribute to the compound's electronic and chemical properties. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is known for its presence in many biologically active molecules.

Synthesis Analysis

The synthesis of related thiazole-containing compounds has been explored in several studies. For instance, the synthesis of imidazo[1,2-a]thiochromeno[3,2-e]pyridines was achieved through a one-pot multicomponent cascade reaction under solvent-free conditions, which efficiently utilized all reactants and formed multiple bonds and rings . Another study reported the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through a cyclization reaction, yielding high product percentages . Additionally, a facile approach to synthesize highly substituted functionalized 2-(pyrrolidin-1-yl)thiazole frameworks was accomplished by reacting pyrrolidines with benzoylisothiocyanate followed by sequential reaction with alpha-bromo ketones .

Molecular Structure Analysis

The molecular structure of thiazole-containing compounds can exhibit dynamic tautomerism and divalent N(I) character, as demonstrated in a study of N-(pyridin-2-yl)thiazol-2-amine . The study also highlighted the competition between thiazole and pyridine groups to accommodate the tautomeric hydrogen. In another study, the importance of intramolecular OH⋯N hydrogen bonding in the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species was emphasized, which could be relevant to the structural analysis of 1-(Thiazol-2-yl)pyrrolidin-3-ol .

Chemical Reactions Analysis

The reactivity of thiazole-containing compounds can vary depending on the functional groups present. For example, 4-(pyridin-2-yl)thiazol-2-yl thioglycosides have been used as bidentate ligands for oligosaccharide synthesis, demonstrating the ability to act as glycosyl donors or be deactivated by complexation with palladium(II) bromide . Cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles have also been explored, with the behavior of these compounds in reactions with electron-deficient alkenes and alkynes partially explained by Frontier MO theory .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure and the presence of functional groups. For instance, the resonance energy transfer study on a terpolymer containing a 2-(pyridine-2-yl)thiazole donor-type ligand showed efficient energy transfer, indicating the potential for applications in materials science . The antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was investigated, revealing promising activity against certain bacterial strains, which suggests the importance of the thiazole moiety in biological applications . Additionally, the antioxidant potential of new thiazole, pyridine, and pyrazole derivatives was evaluated, with some compounds showing significant activity, further demonstrating the versatility of thiazole-containing compounds .

Aplicaciones Científicas De Investigación

Actividad Anticonvulsiva

Se sintetizó una serie de nuevos derivados de 1-(tiazol-2-il)pirrolidin-2-ona y se evaluó su actividad anticonvulsiva . La actividad se estableció en tres modelos de convulsiones: PTZ, picrotoxina y MES . El compuesto más activo de la serie fue 1-(4-(naftalen-2-il)tiazol-2-il)pirrolidin-2-ona .

Propiedades Neuroprotectoras

Los derivados del tiazol, incluido el 1-(tiazol-2-il)pirrolidin-3-ol, se han estudiado por sus propiedades neuroprotectoras . Estos compuestos han mostrado potencial en el tratamiento de trastornos neurológicos como la enfermedad de Parkinson .

Actividad Antimicrobiana

Se ha encontrado que los tiazoles, incluido el this compound, tienen diversas actividades biológicas, incluidas las propiedades antimicrobianas . Esto los convierte en posibles candidatos para el desarrollo de nuevos fármacos antimicrobianos.

Actividad Antifúngica

Además de sus propiedades antimicrobianas, los tiazoles también han demostrado actividad antifúngica . Esto sugiere que podrían utilizarse en el desarrollo de medicamentos antifúngicos.

Actividad Antiviral

Se ha encontrado que los tiazoles tienen propiedades antivirales . Esto sugiere que el this compound y sus derivados podrían utilizarse potencialmente en el desarrollo de fármacos antivirales.

Actividades Antiinflamatorias y Analgésicas

Los derivados del tiazol han mostrado importantes actividades analgésicas y antiinflamatorias . Esto sugiere que podrían utilizarse en el desarrollo de nuevos medicamentos para aliviar el dolor y antiinflamatorios.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazole-based pyrrolidinones, have been reported to exhibit anticonvulsant activity .

Mode of Action

It’s worth noting that thiazole-based compounds have been reported to interact with various biological targets, leading to different biological responses .

Result of Action

Related compounds have shown potential in the treatment of conditions like epilepsy .

Análisis Bioquímico

Biochemical Properties

1-(Thiazol-2-yl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in 1-(Thiazol-2-yl)pyrrolidin-3-ol is known for its ability to participate in electron delocalization, which can affect enzyme catalysis and protein binding . Additionally, the pyrrolidine ring’s non-planarity allows for unique stereochemical interactions with biomolecules, enhancing its binding affinity and specificity .

Cellular Effects

1-(Thiazol-2-yl)pyrrolidin-3-ol has been observed to impact various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . Furthermore, 1-(Thiazol-2-yl)pyrrolidin-3-ol has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of 1-(Thiazol-2-yl)pyrrolidin-3-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring’s electron-rich nature allows it to form stable complexes with metal ions and other cofactors, which can modulate enzyme activity . Additionally, the pyrrolidine ring’s flexibility enables it to fit into enzyme active sites, either inhibiting or activating their function . These interactions can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Thiazol-2-yl)pyrrolidin-3-ol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have indicated that 1-(Thiazol-2-yl)pyrrolidin-3-ol can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 1-(Thiazol-2-yl)pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain biochemical pathways without causing significant toxicity . At higher doses, 1-(Thiazol-2-yl)pyrrolidin-3-ol can exhibit toxic effects, including disruption of cellular homeostasis and induction of apoptosis . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-(Thiazol-2-yl)pyrrolidin-3-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating enzyme activity and altering metabolite levels . For example, it has been shown to interact with enzymes involved in oxidative stress responses, thereby affecting the cellular redox state . These interactions can have downstream effects on overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 1-(Thiazol-2-yl)pyrrolidin-3-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including solubility and molecular weight .

Subcellular Localization

The subcellular localization of 1-(Thiazol-2-yl)pyrrolidin-3-ol is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is essential for elucidating its precise mechanism of action.

Propiedades

IUPAC Name |

1-(1,3-thiazol-2-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c10-6-1-3-9(5-6)7-8-2-4-11-7/h2,4,6,10H,1,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDKZPWIKHNPNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.